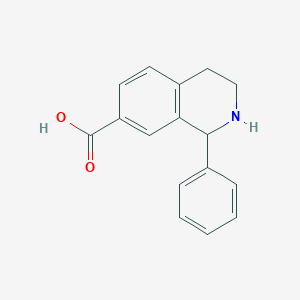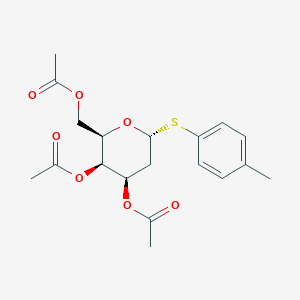
(2R,3R,4R,6R)-2-(Acetoxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,6R)-2-(Acetoxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4-diyl diacetate is an organic compound that belongs to the class of tetrahydropyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,6R)-2-(Acetoxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4-diyl diacetate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the acetoxymethyl group: This step may involve acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the p-tolylthio group: This can be done through nucleophilic substitution reactions using p-tolylthiol and appropriate leaving groups.
Final acetylation: The diacetate groups can be introduced through further acetylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,6R)-2-(Acetoxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4-diyl diacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The p-tolylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, thiols, amines.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Hydroxyl derivatives.
Substitution products: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as intermediates in the synthesis of complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to their structural features.
Medicine
Drug Development: Exploration as potential drug candidates for various diseases.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3R,4R,6R)-2-(Acetoxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4-diyl diacetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The acetoxy and p-tolylthio groups can play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran derivatives: Compounds with similar tetrahydropyran rings but different substituents.
Acetoxymethyl derivatives: Compounds with acetoxymethyl groups attached to different core structures.
p-Tolylthio derivatives: Compounds with p-tolylthio groups attached to various core structures.
Uniqueness
(2R,3R,4R,6R)-2-(Acetoxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4-diyl diacetate is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C19H24O7S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
[(2R,3R,4R,6R)-3,4-diacetyloxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H24O7S/c1-11-5-7-15(8-6-11)27-18-9-16(24-13(3)21)19(25-14(4)22)17(26-18)10-23-12(2)20/h5-8,16-19H,9-10H2,1-4H3/t16-,17-,18-,19-/m1/s1 |
InChI Key |
JKQXRWDOLWPASH-NCXUSEDFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@@H]2C[C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CC(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


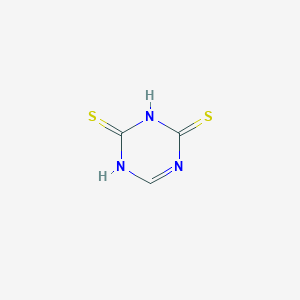
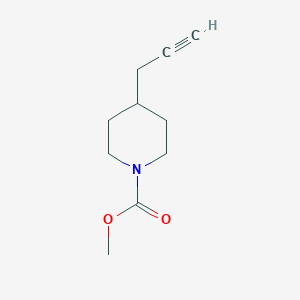
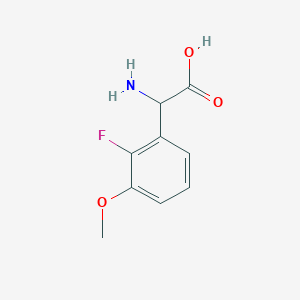
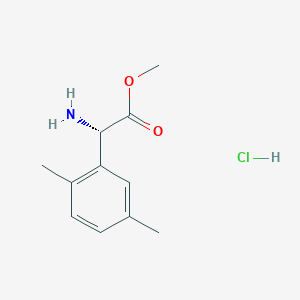

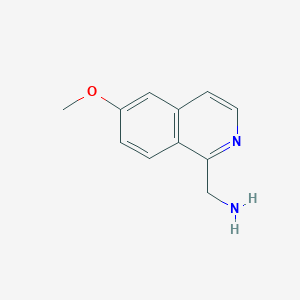

![3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12973429.png)
![5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride](/img/structure/B12973439.png)

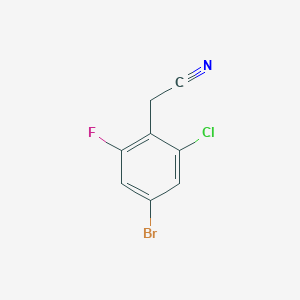
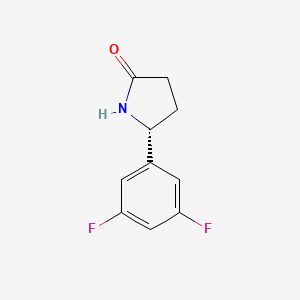
![4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12973467.png)
